molecular formula C11H18N2O3S B1204125 alpha-Methylbiotin CAS No. 30868-27-0

alpha-Methylbiotin

Cat. No.: B1204125
CAS No.: 30868-27-0
M. Wt: 258.34 g/mol
InChI Key: UBBSLIBPXCFHDN-UHFFFAOYSA-N
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Description

alpha-Methylbiotin is a synthetic derivative of biotin (vitamin B7), modified by the addition of a methyl group at the alpha position of the biotin molecule. This structural alteration enhances its stability and alters its binding affinity to biotin-dependent enzymes, such as carboxylases. Its unique properties make it a subject of interest in metabolic disorder research and drug development.

Properties

CAS No.

30868-27-0

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

2-methyl-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid

InChI

InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16)

InChI Key

UBBSLIBPXCFHDN-UHFFFAOYSA-N

SMILES

CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O

Canonical SMILES

CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O

Synonyms

alpha-methylbiotin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Methylbiotin can be synthesized through various chemical routes. One common method involves the reaction of biotin with methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the proper methylation of the biotin molecule .

Industrial Production Methods

In industrial settings, the production of this compound often involves microbial fermentation processes. Streptomyces lydicus, a type of bacteria, is known to produce this compound naturally. The bacteria are cultured in a controlled environment, and the compound is extracted from the culture filtrates .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methylbiotin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often require specific temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can produce biotin sulfoxide, while reduction can yield biotin .

Scientific Research Applications

Alpha-Methylbiotin has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions to study the properties and behavior of biotin derivatives.

    Biology: It is used to study the metabolic pathways involving biotin and its derivatives.

    Medicine: Due to its antimicrobial properties, this compound is being researched for its potential use in treating infections caused by mycobacteria.

    Industry: It is used in the production of biotin supplements and other biotin-related products.

Mechanism of Action

Alpha-Methylbiotin exerts its effects by interfering with the metabolic processes of mycobacteria. It has a high affinity for avidin, a protein that binds biotin, which disrupts the normal function of biotin-dependent enzymes in the bacteria. This disruption leads to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The functional and structural distinctions between alpha-Methylbiotin and related compounds are critical for understanding its biological and pharmacological roles. Below is a systematic comparison:

Structural Modifications and Stability
  • Biotin : Lacks the alpha-methyl group, making it susceptible to enzymatic degradation. Its thiophene ring and valeric acid side chain are critical for binding to avidin and streptavidin .
  • Desthiobiotin: Replaces the sulfur atom in biotin’s thiophene ring with an oxygen atom, reducing its binding strength to avidin.
  • 2-Hydroselenonicotinon: A selenium-containing analog (unrelated to biotin but structurally analogous in substitution strategy). Studies show selenium substitution increases redox activity compared to methyl modifications, as seen in molecular docking analyses .
Enzymatic Binding and Inhibition
  • Biotin : Binds with high affinity (Kd ~10⁻¹⁵ M) to carboxylases like acetyl-CoA carboxylase.
  • This compound: Exhibits reduced binding affinity (Kd ~10⁻¹⁰ M) due to steric hindrance from the methyl group, acting as a partial inhibitor. Metabolomic studies suggest it disrupts amino acid enrichment pathways differently than biotin, particularly in leucine and valine metabolism (see Table 1) .
  • Biocytin (biotin-lysine conjugate): Retains high enzyme affinity but lacks membrane permeability, limiting its therapeutic utility compared to this compound.

Data Tables

Table 1: Comparative Metabolic Impact of Biotin and this compound

Pathway Biotin Effect This compound Effect Reference
Leucine Metabolism Enhances Suppresses
Valine Synthesis No effect Inhibits
Fatty Acid Oxidation Promotes Mild inhibition (inferred)

Table 2: Structural and Binding Properties

Compound Modification Site Binding Affinity (Kd) Stability
Biotin N/A 10⁻¹⁵ M Low
This compound Alpha position 10⁻¹⁰ M High
Desthiobiotin Thiophene ring 10⁻¹² M Moderate

Key Research Findings

Synthetic Scalability : Its synthesis is more cost-effective than selenium-based analogs, though less versatile in functional group introduction .

Therapeutic Potential: Unlike biotin, this compound shows promise in targeting biotin-overexpressing cancers by blocking enzyme cofactor uptake.

Limitations and Contradictions

  • highlights selenium analogs’ superior redox activity, but this compound’s methyl group offers better pharmacokinetic profiles .
  • Reference 53 () emphasizes palladium-catalyzed synthesis for complex analogs, yet this compound’s synthesis remains simpler and more scalable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Methylbiotin
Reactant of Route 2
alpha-Methylbiotin

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